molecular formula C29H23N3O6 B12301598 Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate

Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate

Cat. No.: B12301598
M. Wt: 509.5 g/mol
InChI Key: KOVGSZYIPSIDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate is a heterocyclic compound featuring a complex tetracyclic core fused with triazole and aromatic rings. The structure includes two methoxycarbonylphenyl substituents, which confer distinct electronic and steric properties. The presence of ester groups (methoxycarbonyl) enhances solubility in organic solvents compared to carboxylic acid derivatives, a critical factor in pharmacokinetic optimization .

Properties

Molecular Formula

C29H23N3O6

Molecular Weight

509.5 g/mol

IUPAC Name

methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate

InChI

InChI=1S/C29H23N3O6/c1-37-27(34)17-13-11-16(12-14-17)25-24-20(18-7-3-5-9-21(18)30-24)15-23-26(33)32(29(36)31(23)25)22-10-6-4-8-19(22)28(35)38-2/h3-14,23,25,30H,15H2,1-2H3

InChI Key

KOVGSZYIPSIDNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)OC)C6=CC=CC=C6N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired tetracyclic structure. Common synthetic routes include cyclization reactions, condensation reactions, and esterification processes. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Benzoic Acid Derivative (ChemBase ID: 211255)

The closest structural analogue is 4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid (C₂₇H₂₁N₃O₄), which replaces the methyl ester groups with carboxylic acids. Key differences include:

  • Solubility : The benzoic acid derivative has higher polarity due to carboxylic acid groups, leading to increased water solubility but reduced lipid membrane permeability compared to the ester-containing target compound .
  • Acidity : Calculated pKa = 4.00 for the benzoic acid analogue, whereas the methyl ester derivative lacks acidic protons, altering its ionization state under physiological conditions .
  • Molecular Weight : Both compounds share a molecular mass of ~451 Da, but the ester groups in the target compound slightly increase its logD (lipophilicity) compared to the acid form .

Trifluoromethylphenyl-Substituted Triazolo-Benzotriazinone (Compound 11f)

Compound 10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (C₂₆H₂₀F₃N₅O₂) features a trifluoromethylphenyl group, introducing strong electron-withdrawing effects. Key distinctions:

Heterocyclic Core Modifications

Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Systems

Compounds like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (C₂₀H₁₅N₅O) exhibit fused tetrazolopyrimidine cores. These systems are smaller (MW = 341.37 g/mol) but share similar π-conjugated frameworks. Differences include:

  • Synthetic Routes : Synthesized via cyclocondensation reactions, contrasting with the target compound’s likely multi-step pathway involving triazole ring formation .

Computational and Pharmacokinetic Comparisons

Molecular Properties (Table 1)

Property Target Compound Benzoic Acid Analogue Compound 11f
Molecular Formula C₂₉H₂₃N₃O₆ C₂₇H₂₁N₃O₄ C₂₆H₂₀F₃N₅O₂
Molecular Weight (Da) 509.51 451.47 491.47
H-Bond Acceptors 6 4 5
H-Bond Donors 0 2 0
Calculated logD ~2.5 (estimated) 1.2 3.8
Key Functional Groups Methoxycarbonyl Carboxylic acid Trifluoromethyl

Similarity Indexing Insights

For example, ester groups may mimic carboxylate pharmacophores in HDAC inhibitors, as seen with aglaithioduline (~70% similarity to SAHA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.